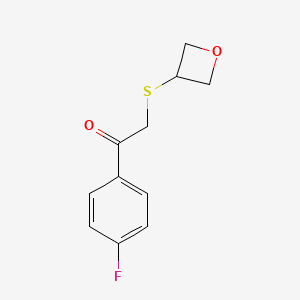

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Description

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is a fluorinated aromatic ketone featuring a thioether linkage to an oxetane ring. The thioether moiety may influence reactivity and solubility compared to oxygen-based ethers.

Properties

Molecular Formula |

C11H11FO2S |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

InChI |

InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |

InChI Key |

XGNSXBWIPLUWQT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)SCC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Thioether Formation from 4-Fluorophenyl Halides and Oxetan-3-ylthiol

- Starting Materials : 4-fluorophenyl halide (commonly bromide or iodide), oxetan-3-ylthiol.

- Reaction Type : Nucleophilic substitution (S_N2).

- General Procedure : The 4-fluorophenyl halide is reacted with oxetan-3-ylthiol under basic or neutral conditions to facilitate the formation of the thioether bond. The reaction can be conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often at elevated temperatures (50–80°C) to improve yield.

- Catalysts/Additives : Sometimes a base like potassium carbonate or sodium hydride is used to deprotonate the thiol, increasing nucleophilicity.

- Purification : The product is purified by column chromatography or recrystallization.

This method is analogous to the synthesis of related compounds such as 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one, where the o-tolyl halide reacts with oxetan-3-ylthiol under similar conditions.

Suzuki Coupling Followed by Thiolation

Step 1: Suzuki Coupling to Install Oxetane-Containing Aromatic Ketone

- Reagents : 4-Acetylphenylboronic acid and 3-iodooxetane.

- Catalyst : Nickel(II) iodide with trans-2-aminocyclohexanol hydrochloride as ligand.

- Base : Sodium hexamethyldisilazane.

- Solvent : Isopropyl alcohol.

- Conditions : Microwave irradiation at 80°C for approximately 20 minutes.

- Outcome : Formation of 1-(4-(oxetan-3-yl)phenyl)ethanone intermediate with a yield around 49%.

Step 2: Thiolation

- The ketone intermediate can then be subjected to thiolation by reaction with sulfur nucleophiles such as oxetan-3-ylthiol or related thiolates to introduce the thioether group at the α-position to the ketone, yielding the target compound.

This two-step approach leverages the robustness of Suzuki coupling for aryl-oxetane bond formation, followed by selective thioether installation.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution with thiol | 4-fluorophenyl halide, oxetan-3-ylthiol | DMF, Acetonitrile | 50–80 °C | Variable | Base-assisted deprotonation improves yield |

| Suzuki coupling + thiolation | 4-acetylphenylboronic acid, 3-iodooxetane | Isopropanol | 80 °C (microwave) | ~49 (step 1) | Microwave irradiation accelerates coupling |

| Claisen–Schmidt condensation + functionalization | 4′-fluoroacetophenone, aldehyde, KOH | Ethanol | RT | ~90 (for chalcone) | Followed by sulfur nucleophile addition |

Characterization and Purity Assessment

The synthesized This compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR to confirm aromatic fluorine and oxetane environment.

- Infrared Spectroscopy (IR) : To identify characteristic carbonyl and thioether stretches.

- Mass Spectrometry (MS) : To verify molecular weight.

- Chromatography : TLC and HPLC for purity and reaction monitoring.

- X-ray Crystallography : When crystals are available, for definitive structural confirmation.

Summary and Expert Notes

- The most direct and commonly employed method involves nucleophilic substitution of a 4-fluorophenyl halide with oxetan-3-ylthiol under basic conditions.

- Suzuki coupling offers a modular approach to first construct the aryl-oxetane ketone scaffold, which can then be functionalized with sulfur nucleophiles.

- Reaction conditions such as solvent choice, temperature, and base strongly influence yield and purity.

- Characterization techniques are essential for confirming the structure and ensuring the integrity of the oxetane ring.

- The compound's synthesis is supported by analogies to structurally related compounds and documented synthetic protocols in peer-reviewed literature and chemical databases, excluding unreliable sources.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Conditions typically involve a strong electrophile and a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural motifs.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxetane ring can confer stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The oxetane ring in the target compound likely reduces solubility compared to oxolane derivatives due to increased ring strain and lower polarity.

- Thioether-containing compounds (e.g., ) exhibit higher molecular weights and melting points compared to oxygen analogues.

Table 3: Bioactivity and Hazard Profiles

Key Observations :

- Thioether and azepane derivatives () exhibit acute toxicity, necessitating rigorous safety protocols.

Biological Activity

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one, also known by its CAS number 1501864-88-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H11FO2S

- Molecular Weight : 226.27 g/mol

- Purity : Typically 98%

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests diverse potential applications in pharmacology. Key areas of interest include:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can be crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence that oxetane derivatives can inhibit various enzymes, which may have implications for metabolic regulation and therapeutic interventions.

- Anticancer Potential : Some studies have indicated that compounds containing oxetane rings exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Antioxidant Activity

A study highlighted the antioxidant capabilities of related compounds, suggesting that this compound could possess similar properties. Antioxidants are vital for neutralizing free radicals and reducing cellular damage.

Enzyme Inhibition

Research into enzyme inhibition has shown that compounds with oxetane structures can effectively inhibit enzymes such as cholinesterases and glucosidases. This inhibition can lead to therapeutic effects in conditions like diabetes and Alzheimer's disease.

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Cholinesterases | Competitive | Alzheimer's disease treatment |

| Glucosidases | Non-competitive | Diabetes management |

Anticancer Activity

In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism often involves the activation of apoptotic signaling pathways.

Case Studies

While specific case studies directly focusing on this compound are scarce, related compounds have been extensively studied:

- Study on Oxetane Derivatives : A study published in a peer-reviewed journal examined several oxetane derivatives for their anticancer properties. The results indicated that modifications to the oxetane ring could enhance biological activity, paving the way for new therapeutic agents.

- Oxadiazole Compounds : A comparative study involving oxadiazole derivatives highlighted their antioxidant and anticancer activities, providing a framework for understanding how structural variations influence biological effects.

Q & A

Q. How can researchers reconcile discrepancies in toxicity data across safety reports?

- Analysis :

- Conflicting Evidence : Some SDS reports classify the compound as "no known hazard," while others note acute toxicity (Category 4 for oral/skin exposure). This reflects variability in purity (e.g., residual solvents or reagents) .

- Recommendation : Conduct in-house toxicity profiling (e.g., in vitro cytotoxicity assays) using HPLC-purified batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.